molecular formula C22H16BNO2 B15248949 (5-Phenyl-5H-benzo[b]carbazol-2-yl)boronicacid

(5-Phenyl-5H-benzo[b]carbazol-2-yl)boronicacid

Cat. No.: B15248949
M. Wt: 337.2 g/mol
InChI Key: MTBUMSSEAQSSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Phenyl-5H-benzo[b]carbazol-2-yl)boronic acid is an organic compound that contains a boronic acid functional group attached to a benzo[b]carbazole moiety. This compound is notable for its applications in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-5H-benzo[b]carbazol-2-yl)boronic acid typically involves the reaction of boronic acid with the corresponding benzo[b]carbazole derivative. The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of (5-Phenyl-5H-benzo[b]carbazol-2-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-5H-benzo[b]carbazol-2-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene, DMSO, or acetonitrile.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of (5-Phenyl-5H-benzo[b]carbazol-2-yl)boronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is highly efficient and allows for the formation of complex organic molecules with high precision .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Phenyl-5H-benzo[b]carbazol-2-yl)boronic acid is unique due to its specific structure, which combines the properties of both boronic acids and benzo[b]carbazoles. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C22H16BNO2

Molecular Weight

337.2 g/mol

IUPAC Name

(5-phenylbenzo[b]carbazol-2-yl)boronic acid

InChI

InChI=1S/C22H16BNO2/c25-23(26)17-10-11-21-20(14-17)19-12-15-6-4-5-7-16(15)13-22(19)24(21)18-8-2-1-3-9-18/h1-14,25-26H

InChI Key

MTBUMSSEAQSSQA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)N(C3=CC4=CC=CC=C4C=C32)C5=CC=CC=C5)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.